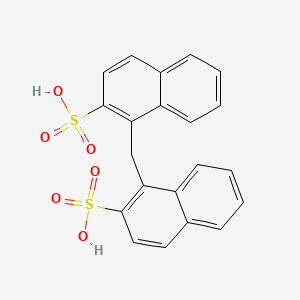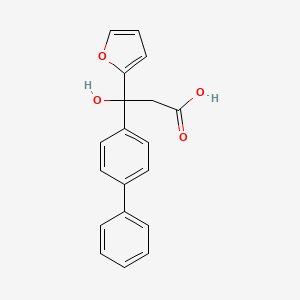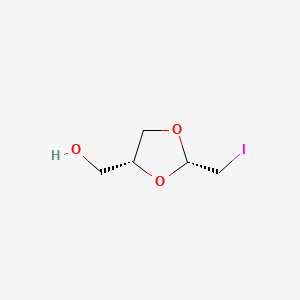
Lead ruthenium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead ruthenium oxide is a compound that combines lead and ruthenium with oxygen. This compound is known for its unique properties and has garnered significant interest in various scientific fields, particularly in catalysis and electrochemistry. The incorporation of lead into ruthenium oxide enhances its stability and activity, making it a promising material for various applications.
准备方法
Synthetic Routes and Reaction Conditions: Lead ruthenium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of lead nitrate and ruthenium chloride in an aqueous solution, followed by calcination at high temperatures to form the oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing lead oxide and ruthenium oxide powders, followed by heating the mixture in a controlled atmosphere to achieve the desired compound. The process parameters, such as temperature and duration, are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions: Lead ruthenium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in oxidation reactions.
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in the oxygen evolution reaction, where it facilitates the conversion of water to oxygen gas under acidic conditions.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of oxygen to water in fuel cells.
Substitution: this compound can undergo substitution reactions where lead or ruthenium atoms are replaced by other metal atoms to modify its properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the primary product is oxygen gas, while in reduction reactions, water is the main product.
科学研究应用
Lead ruthenium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the oxygen evolution reaction and hydrogen evolution reaction.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in biosensors and bioelectrochemical systems.
Medicine: this compound is being investigated for its potential use in medical devices and as a component in drug delivery systems.
Industry: It is used in the production of supercapacitors and batteries due to its excellent electrochemical properties. Additionally, it is employed in the development of advanced materials for energy storage and conversion.
作用机制
The mechanism by which lead ruthenium oxide exerts its effects is primarily through its catalytic activity. In the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction. The molecular targets involved include water molecules and oxygen atoms, which interact with the surface of the catalyst to undergo the necessary chemical transformations.
相似化合物的比较
Lead ruthenium oxide can be compared with other similar compounds, such as:
Ruthenium oxide (RuO2): Known for its high catalytic activity but lacks the stability provided by lead.
Lead oxide (PbO): While it has some catalytic properties, it is not as effective as this compound in electrochemical applications.
Iridium oxide (IrO2): Another highly active catalyst for the oxygen evolution reaction, but it is more expensive and less abundant than ruthenium-based compounds.
The uniqueness of this compound lies in its combination of high catalytic activity and enhanced stability, making it a valuable material for various applications.
属性
分子式 |
O3PbRu |
|---|---|
分子量 |
356 g/mol |
IUPAC 名称 |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3O.Pb.Ru/q3*-2;+2;+4 |
InChI 键 |
IJPWJUOGZFZXDV-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[Ru+4].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)





